5-((2,3-Dihydro-5,6-dimethoxy-1H-inden-1-yl)methyl)-1H-tetrazole
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Overview
Description
5-((2,3-Dihydro-5,6-dimethoxy-1H-inden-1-yl)methyl)-1H-tetrazole is a complex organic compound characterized by its unique structure, which includes a tetrazole ring and a dihydroindenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,3-Dihydro-5,6-dimethoxy-1H-inden-1-yl)methyl)-1H-tetrazole typically involves the reaction of 2,3-dihydro-5,6-dimethoxy-1H-indene with a suitable tetrazole precursor under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are typically documented in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-((2,3-Dihydro-5,6-dimethoxy-1H-inden-1-yl)methyl)-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-((2,3-Dihydro-5,6-dimethoxy-1H-inden-1-yl)methyl)-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 5-((2,3-Dihydro-5,6-dimethoxy-1H-inden-1-yl)methyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies on its mechanism of action are ongoing and are typically published in scientific journals.
Comparison with Similar Compounds
Similar Compounds
- N-[[2,3-Dihydro-5,6-dimethoxy-1H-inden]-1-yl]adenosine
- Ethyl 2-({6-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)amino]-7-ethyl-7H-purin-2-yl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
5-((2,3-Dihydro-5,6-dimethoxy-1H-inden-1-yl)methyl)-1H-tetrazole is unique due to its specific combination of a tetrazole ring and a dihydroindenyl group. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
87929-14-4 |
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Molecular Formula |
C13H16N4O2 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
5-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)methyl]-2H-tetrazole |
InChI |
InChI=1S/C13H16N4O2/c1-18-11-5-8-3-4-9(6-13-14-16-17-15-13)10(8)7-12(11)19-2/h5,7,9H,3-4,6H2,1-2H3,(H,14,15,16,17) |
InChI Key |
OWPUDTSJGXIHKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)CC3=NNN=N3)OC |
Origin of Product |
United States |
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